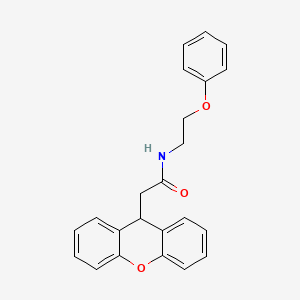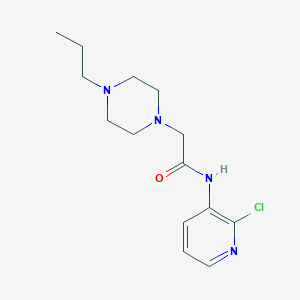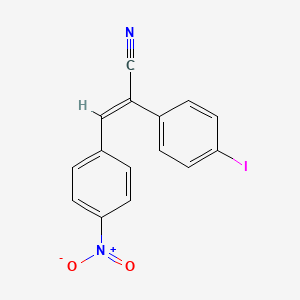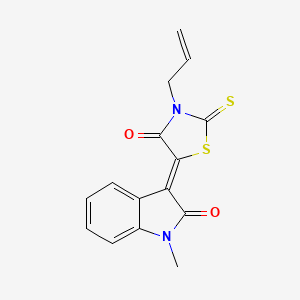![molecular formula C23H23FO5 B4630506 ethyl 3-{7-[(3-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B4630506.png)
ethyl 3-{7-[(3-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate
Descripción general
Descripción
Synthesis Analysis
The synthesis of ethyl 3-{7-[(3-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate involves multiple steps, including esterification, condensation reactions, and the introduction of fluorobenzyl groups. Studies by Vogt et al. (2013) and Vetyugova et al. (2018) have explored the synthesis of similar compounds, emphasizing the precision required in controlling reaction conditions to achieve the desired product (Vogt et al., 2013); (Vetyugova et al., 2018).
Molecular Structure Analysis
The molecular structure of this compound is characterized by its chromene core and fluorobenzyl moiety, which contribute to its unique properties. Research by Shi et al. (2003) on similar compounds highlights the importance of X-ray crystallography in determining the conformation and stereochemistry of such complex molecules (Shi et al., 2003).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including Knoevenagel condensation and nucleophilic substitutions, which allow for further functionalization of the molecule. The work by Makino and Yoshioka (1987) provides insight into the reactivity of similar fluorophenoxy propanoates in synthesizing herbicides (Makino & Yoshioka, 1987).
Physical Properties Analysis
The physical properties, such as melting point, boiling point, and solubility, are crucial for understanding the compound's behavior in different environments. While specific studies on this compound are scarce, research on related compounds can provide valuable insights into expected physical properties.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are essential for predicting the compound's behavior in chemical reactions. Studies on similar compounds, such as those by Kumar et al. (2016), can offer a comparative perspective on the chemical behavior of this compound (Kumar et al., 2016).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Ethyl 3-{7-[(3-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate is a compound that shares structural similarities with known chemical entities used in various fields of research, particularly in the synthesis of complex molecules and understanding their interactions in biological systems. While specific studies on this compound are limited, insights can be drawn from research on structurally related compounds, such as 6H-benzo[c]chromen-6-ones and their derivatives, which have been identified as core structures in secondary metabolites with significant pharmacological importance. Due to the limited natural sources and quantities of these compounds, synthetic procedures have been developed, focusing on methods like Suzuki coupling reactions followed by lactonization, and the reactions of 3-formylcoumarin (chromenones) with 1,3-bis(silylenol ethers) among others. These synthetic routes are crucial for producing compounds with potential therapeutic and industrial applications, suggesting a similar significance for the synthesis and study of this compound and its derivatives (Mazimba, 2016).
Environmental Impact and Biodegradation
Research on related compounds, such as ethyl tert-butyl ether (ETBE), a gasoline oxygenate, and its biodegradation, provides insights into the environmental fate of synthetic ether compounds, including potential analogs like this compound. ETBE's degradation in soil and groundwater involves aerobic biodegradation pathways, starting with hydroxylation, and yields various intermediates before full degradation. These findings underscore the importance of understanding the biodegradation pathways and environmental persistence of synthetic compounds used in pharmaceuticals and other industries. Knowledge on the biodegradation and environmental fate of such compounds is essential for assessing their ecological impact and for developing strategies to mitigate potential environmental contamination (Thornton et al., 2020).
Propiedades
IUPAC Name |
ethyl 3-[7-[(3-fluorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FO5/c1-4-27-21(25)11-9-19-14(2)18-8-10-20(15(3)22(18)29-23(19)26)28-13-16-6-5-7-17(24)12-16/h5-8,10,12H,4,9,11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKSBPPWWYHUPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC3=CC(=CC=C3)F)C)OC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-methylphenyl)-2-(3-oxo-1-{[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}-2-piperazinyl)acetamide](/img/structure/B4630434.png)
![2-{[4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B4630440.png)
![2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]-N-(2-methoxyethyl)butanamide](/img/structure/B4630444.png)
![2-[2-chloro-4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4630450.png)

![2-[4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B4630468.png)
![4-({4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}amino)-4-oxo-2-butenoic acid](/img/structure/B4630479.png)
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-4-nitrobenzenesulfonamide](/img/structure/B4630484.png)

![ethyl 4-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-5-cyano-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B4630499.png)

![2,3,4,5,6-pentafluoro-N-[2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B4630544.png)

![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B4630553.png)